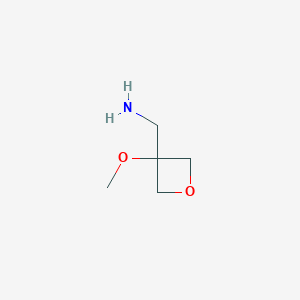
3-(4-Tert-butylcyclohexyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Tert-butylcyclohexyl)propanoic acid is a chemical compound with the molecular formula C₁₄H₂₄O₂ It is a derivative of cyclohexylpropanoic acid, where a tert-butyl group is attached to the fourth carbon of the cyclohexyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-tert-butylcyclohexyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-tert-butylcyclohexanol as the starting material.
Oxidation: The hydroxyl group of 4-tert-butylcyclohexanol is oxidized to form 4-tert-butylcyclohexanone.
Grignard Reaction: The ketone is then reacted with ethyl magnesium bromide to form a tertiary alcohol.
Hydrolysis: The tertiary alcohol undergoes hydrolysis to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4-tert-butylcyclohexyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: Substitution reactions can occur at the cyclohexyl ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols.
Substitution Products: Derivatives of the cyclohexyl ring.
Applications De Recherche Scientifique
3-(4-tert-butylcyclohexyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical studies to understand enzyme-substrate interactions.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
3-(4-tert-butylcyclohexyl)propanoic acid is structurally similar to other cyclohexyl derivatives, such as 4-tert-butylcyclohexanol and 4-tert-butylcyclohexanone. its unique structural features, such as the presence of the propanoic acid group, distinguish it from these compounds. The tert-butyl group provides steric hindrance, which can influence its reactivity and biological activity.
Comparaison Avec Des Composés Similaires
4-tert-butylcyclohexanol
4-tert-butylcyclohexanone
3-(4-tert-butylphenyl)propanoic acid
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
3-(4-tert-butylcyclohexyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h10-11H,4-9H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPHBCVSKQHFTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6,7-Dihydro-5H-[2]pyrindin-7-ylamine](/img/structure/B7968710.png)

![5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-8-carboxylic acid](/img/structure/B7968748.png)
![6-methyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7968753.png)




